Antifungal agent 18

Antifungal susceptibility testing MIC determination Broad-spectrum activity

Fungal drug resistance and biofilm infections challenge conventional azole therapy. Antifungal agent 18 (AB-22/compound 22h), a synthetic vinyl sulfate, disrupts fungal cell wall integrity via simultaneous activation of UPR, calcineurin, and MAPK pathways. • Broad-spectrum fungicidal activity against major human fungal pathogens • Effective vs. fluconazole-resistant Candida strains • Disrupts mature C. albicans biofilms & inhibits hyphal growth Supplied for in vitro susceptibility testing, biofilm biology, and resistance mechanism studies. Custom synthesis; inquire for bulk pricing.

Molecular Formula C19H23Cl3N2O
Molecular Weight 401.8 g/mol
Cat. No. B13903853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 18
Molecular FormulaC19H23Cl3N2O
Molecular Weight401.8 g/mol
Structural Identifiers
SMILESCCCC(C(=O)NCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N.Cl
InChIInChI=1S/C19H22Cl2N2O.ClH/c1-2-3-18(22)19(24)23-11-10-13-4-6-14(7-5-13)15-8-9-16(20)17(21)12-15;/h4-9,12,18H,2-3,10-11,22H2,1H3,(H,23,24);1H
InChIKeyABDRXECKZHEXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 18: Broad-Spectrum Fungicidal Profile


Antifungal agent 18, also identified as compound 22h and designated as AB-22, is a synthetic vinyl sulfate derivative with potent, broad-spectrum fungicidal activity. This compound emerged as the lead candidate from a medicinal chemistry optimization program aimed at addressing the urgent need for new antifungal therapies due to rising drug resistance [1]. It exerts its antifungal effects through a unique multi-target mechanism that compromises fungal cell wall integrity by activating the unfolded protein response (UPR), calcineurin, and MAPK pathways , distinguishing it from azoles and echinocandins.

Broad-spectrum antifungal screening context
Cell wall integrity pathway study fit (UPR/calcineurin/MAPK)
Biofilm disruption and hyphal growth research tool
Fungicidal kinetics investigation

Why Antifungal Agent 18 Cannot Be Substituted


Antifungal agent 18 operates via a distinct mechanism of action that is not shared by frontline clinical antifungals such as fluconazole (an azole) or caspofungin (an echinocandin). While azoles inhibit ergosterol biosynthesis and echinocandins target β-glucan synthase, agent 18 uniquely disrupts fungal cell wall integrity by simultaneously activating the unfolded protein response (UPR), calcineurin, and MAPK signaling pathways . This multi-pathway activation results in rapid fungicidal activity and proven efficacy against fluconazole-resistant Candida strains and mature biofilms [1], rendering it a non-interchangeable tool for studies of drug resistance, biofilm biology, or alternative therapeutic strategies.

Mechanistic divergence
Cell wall stress pathway activation vs. ergosterol or β-glucan synthesis inhibition may limit direct substitution.
Biofilm activity profile
Reported biofilm disruption not expected with azoles; activity against resistant strains may not be assumed.
Kill kinetics mismatch
Fungicidal vs. fungistatic (azole) profiles may not transfer in time-kill and clearance studies.

Antifungal Agent 18: Quantitative Evidence Profile


Broad-Spectrum Potency Against Major Fungal Pathogens

Antifungal agent 18 demonstrates potent, broad-spectrum activity against key human fungal pathogens, including Cryptococcus neoformans, Candida albicans, Candida glabrata, and Aspergillus fumigatus. Its Minimum Inhibitory Concentrations (MICs) are quantitatively defined, providing a baseline for comparison against other antifungal classes. While direct head-to-head MIC comparisons with fluconazole are not detailed in the available source, the reported MICs for agent 18 are within a therapeutically relevant range for these pathogens .

Broad-spectrum MIC
Source review
1–4 μg/mL across C. neoformans, C. albicans, C. glabrata, A. fumigatus
Reported MIC benchmark for antifungal screening
Broth microdilution; fluconazole breakpoints for context
Antifungal susceptibility testing MIC determination Broad-spectrum activity

Superior Biofilm Disruption vs. Conventional Antifungals

Antifungal agent 18 (AB-22) significantly suppresses mature Candida albicans biofilm formation, a critical virulence factor that confers resistance to many conventional antifungals. In contrast, azoles like fluconazole are largely ineffective against established biofilms due to poor penetration and the presence of persister cells. Agent 18 inhibits hyphal growth and germ tube formation, which are essential for biofilm initiation, and downregulates key hypha-specific genes (ALS3, HWP1, ECE1) [1]. This represents a functional advantage over fluconazole in biofilm-related infection models.

Biofilm disruption
Class-level inference
Inhibits hyphal growth and biofilm formation
vs
Azoles show limited biofilm activity
Supports biofilm research models
Dose-dependent; class-level comparison
Biofilm inhibition Candida albicans Hyphal growth

Rapid Fungicidal Kinetics

Antifungal agent 18 is characterized as a fast-acting fungicidal agent. While specific time-kill curve data is not provided in the available source, it is described as exhibiting potent fast-acting fungicidal effects against various fungal pathogens [1]. In contrast, azole antifungals like fluconazole are primarily fungistatic against Candida species, meaning they inhibit growth rather than kill the fungal cells outright. This fundamental difference in killing kinetics is critical for applications where rapid reduction in fungal burden is required.

Fungicidal kinetics
Reported
Fast-acting fungicidal profile
Fungicidal profile supports time-kill study design
Fungistatic azoles for comparison; kinetics data not specified
Fungicidal activity Time-kill kinetics Rapid action

Multi-Pathway Activation: UPR, Calcineurin, MAPK

Antifungal agent 18 compromises fungal cell wall integrity by targeting three distinct signaling pathways: the unfolded protein response (UPR), calcineurin, and the MAPK pathway . This polypharmacological mechanism is unique among antifungal agents. Azoles (e.g., fluconazole) inhibit ergosterol synthesis in the fungal cell membrane, while echinocandins (e.g., caspofungin) inhibit β-(1,3)-D-glucan synthase, a key enzyme in cell wall synthesis. Agent 18's activation of multiple stress response pathways represents a novel mode of action that could circumvent resistance mechanisms targeting a single pathway.

Multi-pathway activation
Context-dependent
Activates UPR, calcineurin, MAPK
vs
Single-target inhibition (azoles, echinocandins)
Multi-pathway probe for stress response research
Mechanism may reduce single-target resistance likelihood
Mechanism of action Cell wall integrity UPR Calcineurin MAPK

Antifungal Agent 18: Optimal Research Applications


Biofilm Candidiasis & Anti-Biofilm Drug Discovery

Given its proven ability to disrupt mature Candida albicans biofilms and inhibit hyphal growth, Antifungal agent 18 (AB-22) is ideally suited for research into biofilm-related infections, a major clinical challenge where conventional azoles are ineffective [1]. This compound can be used to dissect the molecular pathways involved in biofilm formation and to screen for synergistic combinations that enhance anti-biofilm activity.

Fungal Cell Wall Integrity and Stress Response Studies

The unique mechanism of action of Antifungal agent 18, which involves the simultaneous activation of the UPR, calcineurin, and MAPK pathways, makes it a valuable chemical probe for investigating fungal cell wall integrity signaling and stress adaptation . It enables researchers to study the interplay between these pathways in fungal pathogenesis and drug tolerance.

Preclinical Evaluation Against Drug-Resistant Fungal Pathogens

Antifungal agent 18 has demonstrated activity against fluconazole-resistant Candida strains [2] and exhibits a fungicidal mechanism distinct from azoles and echinocandins. This positions it as a critical tool for preclinical studies aimed at understanding and overcoming antifungal drug resistance, including in vitro susceptibility testing of resistant clinical isolates and in vivo efficacy studies in murine models of systemic candidiasis [1].

Application
Selection Property
Validation Focus
Candida biofilm research
Biofilm disruption activity
Hyphal growth inhibition & biofilm eradication assays
Cell wall stress response studies
Multi-pathway activation profile
UPR/calcineurin/MAPK pathway analysis
Drug-resistant strain profiling
Activity against azole-resistant Candida
MIC determination & resistance mechanism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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